5-(Methoxycarbonylamino)pyridine-3-boronic acid pinacol ester 5-(Methoxycarbonylamino)pyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 1430401-05-0
VCID: VC11707843
InChI: InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-10(8-15-7-9)16-11(17)18-5/h6-8H,1-5H3,(H,16,17)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OC
Molecular Formula: C13H19BN2O4
Molecular Weight: 278.11 g/mol

5-(Methoxycarbonylamino)pyridine-3-boronic acid pinacol ester

CAS No.: 1430401-05-0

Cat. No.: VC11707843

Molecular Formula: C13H19BN2O4

Molecular Weight: 278.11 g/mol

* For research use only. Not for human or veterinary use.

5-(Methoxycarbonylamino)pyridine-3-boronic acid pinacol ester - 1430401-05-0

Specification

CAS No. 1430401-05-0
Molecular Formula C13H19BN2O4
Molecular Weight 278.11 g/mol
IUPAC Name methyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Standard InChI InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-10(8-15-7-9)16-11(17)18-5/h6-8H,1-5H3,(H,16,17)
Standard InChI Key QDFRIXWJSDVLMA-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate, reflects its three key components:

  • A pyridine ring serving as the aromatic backbone.

  • A methoxycarbonylamino group (-NHCO2_2CH3_3) at the 5-position, which enhances solubility and modulates electronic properties.

  • A pinacol boronic ester at the 3-position, providing stability and reactivity for cross-coupling reactions.

The SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2NC(=O)OC) and InChIKey QDFRIXWJSDVLMA-UHFFFAOYSA-N encode its stereochemical and connectivity details. The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) shields the boron atom from hydrolysis, making the compound air-stable compared to free boronic acids .

Physicochemical Properties

While experimental data on melting/boiling points and solubility are absent in public records, its molecular weight (278.11 g/mol) and lipophilic pinacol group suggest moderate organic solvent solubility (e.g., THF, DMSO). The boronic ester’s stability under basic conditions is critical for its use in Suzuki-Miyaura couplings .

Synthetic Methodologies

General Approaches to Pyridinylboronic Esters

The synthesis of pyridinylboronic esters typically employs five strategies :

  • Halogen-metal exchange/borylation: Lithiation or magnesiation of halopyridines followed by quenching with boronating agents.

  • Directed ortho-metalation (DoM): Deprotonation using strong bases (e.g., LDA) adjacent to directing groups, followed by borylation.

  • Palladium-catalyzed cross-coupling: Miyaura borylation of halopyridines with diboron reagents like bis(pinacolato)diboron.

  • Transition-metal-catalyzed C–H/C–F borylation: Iridium or rhodium catalysts enable direct borylation of pyridine C–H or C–F bonds.

  • [4+2] Cycloadditions: Boron-containing dienes or dienophiles generate pyridine-boronate hybrids.

Inferences for 5-(Methoxycarbonylamino)pyridine-3-boronic Acid Pinacol Ester

Though explicit synthetic routes for this compound are undisclosed, its structure suggests a multi-step sequence:

  • Introduction of the methoxycarbonylamino group: A pyridine derivative (e.g., 5-aminopyridine) may undergo carbamate formation using methyl chloroformate.

  • Borylation at the 3-position: Miyaura borylation with bis(pinacolato)diboron under Pd catalysis could install the boronic ester .

  • Purification: Chromatography or crystallization isolates the product, given its molecular complexity.

Challenges include regioselectivity in borylation and avoiding protodeboronation under acidic conditions .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in Suzuki-Miyaura reactions to form biaryl or heteroaryl linkages. For example:

Ar–B(pin)+Ar’–XPd catalystAr–Ar’+byproducts\text{Ar–B(pin)} + \text{Ar'–X} \xrightarrow{\text{Pd catalyst}} \text{Ar–Ar'} + \text{byproducts}

Here, the pinacol ester’s stability allows reactions in aqueous or protic media, expanding substrate scope .

Pharmaceutical Intermediate

The methoxycarbonylamino group is a pharmacophore in kinase inhibitors and antiviral agents. This boronic ester could serve as a precursor to such molecules, enabling late-stage diversification.

Materials Science

Conjugated polymers and MOFs (metal-organic frameworks) benefit from boronic esters’ programmable reactivity. The pyridine moiety’s Lewis basicity may further coordinate metal centers .

Stability and Reactivity Insights

Hydrolytic Stability

Pinacol esters resist hydrolysis compared to boronic acids (Ar–B(OH)2\text{Ar–B(OH)}_2) due to steric shielding. In basic aqueous dioxane (pH 13), protodeboronation of pinacol esters occurs 50× slower than their triol boronate analogs . This stability enables storage and handling without inert atmospheres.

Protodeboronation Pathways

Under strongly basic conditions, two pathways dominate :

  • Direct protodeboronation: Base abstracts a proton α to boron, leading to aryl anion and boron triol elimination.

  • Prehydrolytic pathway: Transient hydrolysis to Ar–B(OH)3\text{Ar–B(OH)}_3^- precedes protodeboronation.

For this compound, the pinacol group favors the direct pathway, minimizing hydrolysis side reactions .

Recent Advances and Future Directions

Catalytic Borylation Techniques

Recent iridium-catalyzed C–H borylation methods could streamline synthesis, avoiding pre-functionalized halopyridines . Such methods may improve regioselectivity for meta-substituted pyridines.

Stability Optimization

Studies on additives (e.g., diethanolamine) to suppress protodeboronation could enhance yields in coupling reactions .

Computational Modeling

DFT calculations may predict substituent effects on boron’s electrophilicity, guiding the design of derivatives with tailored reactivity.

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